5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Overview
Description
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the compound should be stored in a dry environment at 2-8°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method is the reaction of 4-nitro-o-phenylenediamine with formic acid under acidic conditions to yield the desired benzimidazole derivative . Another approach involves the use of aldehydes in place of carboxylic acids, followed by oxidation .
Industrial Production Methods
Industrial production methods for benzimidazoles often involve the Phillips–Ladenburg method, which uses 1,2-diaminobenzene and carboxylic acids in the presence of a catalyst such as hydrochloric acid . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction of Carboxylic Acid: 5-Nitro-1H-benzo[d]imidazole-2-methanol.
Substitution of Nitro Group: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-benzo[d]imidazole: Lacks the carboxylic acid group but shares similar biological activities.
2-Carboxy-1H-benzo[d]imidazole: Lacks the nitro group but is used in similar applications.
5-Amino-1H-benzo[d]imidazole-2-carboxylic acid: A reduced form of the compound with different reactivity.
Uniqueness
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-nitro-1H-benzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)10-7/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEMJEXTHJEELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441732 | |
Record name | 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73903-18-1 | |
Record name | 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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